Cyclobutyl(thiophen-2-yl)methanamine

medicinal chemistry structure-activity relationship thiophene regioisomerism

Cyclobutyl(thiophen-2-yl)methanamine (CAS 1094759-73-5) is a primary aliphatic amine with molecular formula C₉H₁₃NS and molecular weight 167.27 g/mol. It comprises a four-membered cyclobutyl ring directly attached via a methanamine (-CHNH₂) linker to a thiophene heterocycle substituted at the 2-position.

Molecular Formula C9H13NS
Molecular Weight 167.27 g/mol
Cat. No. B12960861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(thiophen-2-yl)methanamine
Molecular FormulaC9H13NS
Molecular Weight167.27 g/mol
Structural Identifiers
SMILESC1CC(C1)C(C2=CC=CS2)N
InChIInChI=1S/C9H13NS/c10-9(7-3-1-4-7)8-5-2-6-11-8/h2,5-7,9H,1,3-4,10H2
InChIKeyMAFRVEQQHSVTGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutyl(thiophen-2-yl)methanamine – Core Physicochemical Identity and Structural Classification for Procurement Specification


Cyclobutyl(thiophen-2-yl)methanamine (CAS 1094759-73-5) is a primary aliphatic amine with molecular formula C₉H₁₃NS and molecular weight 167.27 g/mol . It comprises a four-membered cyclobutyl ring directly attached via a methanamine (-CHNH₂) linker to a thiophene heterocycle substituted at the 2-position . The compound is commercially available as the free base (typical purity ≥97%) and as the hydrochloride salt (CAS 1864059-28-8, MW 203.73 g/mol, typical purity 95%) . It belongs to the broader class of cycloalkyl-thiophene methanamines, which are primarily employed as synthetic building blocks and scaffolds in medicinal chemistry, fragment-based drug discovery, and materials science .

Why Cyclobutyl(thiophen-2-yl)methanamine Cannot Be Interchanged with Its Closest Structural Analogs


Despite sharing the C₉H₁₃NS formula with positional isomers such as Cyclobutyl(thiophen-3-yl)methanamine, the thiophene substitution position (2-yl vs. 3-yl) materially alters π-stacking geometry in hydrophobic binding pockets, with the 3-substituted isomer favored for such interactions . Furthermore, the cyclobutyl ring imparts quantifiably different metabolic stability compared to cyclopentyl or acyclic amine analogs, owing to reduced susceptibility to cytochrome P450-mediated oxidation [1]. Variations in the amine attachment point (e.g., 1-(thiophen-2-yl)cyclobutan-1-amine vs. the methanamine-linked target compound) alter both the pKa of the basic nitrogen and the spatial orientation of the pharmacophore, rendering simple substitution scientifically unsound without explicit comparative data for the intended assay system .

Quantitative Differentiation Evidence for Cyclobutyl(thiophen-2-yl)methanamine Against Its Closest Analogs


Thiophene Regioisomerism: 2-yl vs. 3-yl Substitution Alters π-Stacking Geometry in Hydrophobic Binding Pockets

The target compound bears the thiophene substituent at the 2-position, whereas its closest positional isomer, Cyclobutyl(thiophen-3-yl)methanamine, places the methanamine linker at the 3-position. Structure-activity relationship analyses indicate that thiophene-3-substitution favors π-stacking interactions in hydrophobic binding pockets over 2-substituted isomers . Although no direct head-to-head binding or functional assay data are publicly available for these two regioisomers, the differential π-stacking geometry represents a mechanistically grounded basis for divergent target engagement that cannot be assumed equivalent when selecting between these two positional isomers for receptor- or enzyme-based screening campaigns.

medicinal chemistry structure-activity relationship thiophene regioisomerism

Cyclobutyl Ring Strain Energy (~110 kJ/mol) Provides Quantifiably Distinct Conformational Rigidity vs. Cyclopentyl and Acyclic Analogs

The cyclobutyl ring in the target compound possesses a ring strain energy of approximately 110 kJ/mol, which is substantially higher than that of cyclopentyl (~26 kJ/mol) and cyclohexyl (~0 kJ/mol) analogs . This strain energy translates into a more rigid, conformationally constrained scaffold with a reduced number of accessible rotamers. In comparison, the (3,3-dimethyl-1-(thiophen-2-yl)cyclobutyl)methanamine analog (CAS 1508686-04-1, MW 195.33 g/mol) introduces additional steric bulk via gem-dimethyl substitution, which further restricts conformational freedom but increases molecular weight by ~17% . The target compound's unsubstituted cyclobutyl ring offers a distinct balance of rigidity and steric profile that is relevant for scaffold selection in fragment-based drug design.

conformational analysis ring strain drug design

Cyclobutyl-Containing Amines Exhibit Higher Metabolic Stability than Cyclopentyl and Cyclopropyl Analogs via Reduced CYP450 Oxidation

Derivatives containing the cyclobutyl ring demonstrate higher metabolic stability compared to cyclopentyl derivatives, attributed to reduced susceptibility to cytochrome P450 (CYP)-mediated oxidation . This class-level trend is mechanistically supported by published enzyme kinetics data showing that N-cyclobutyl benzylamines inactivate CYP450 enzymes more slowly than their N-cyclopropyl counterparts, consistent with slower rates of cycloalkyl-substituted aminium radical ring opening for the four-membered ring vs. the three-membered ring [1]. While direct microsomal half-life data for Cyclobutyl(thiophen-2-yl)methanamine itself are not publicly available, the class-level evidence provides a scientifically grounded expectation of differential metabolic stability relative to analogs bearing cyclopropyl or acyclic amine substituents.

metabolic stability cytochrome P450 ADME

Absence of 5-Bromo Substitution Distinguishes Target Compound from Potent Antiproliferative Analog [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine

The brominated analog [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine (CAS 1803604-58-1, MW 246.17 g/mol) has demonstrated significant antiproliferative activity with reported IC₅₀ values of 0.58 µM against A2058 melanoma cells, 1.2 µM against MCF-7 breast cancer cells, and 0.75 µM against U87 glioma cells in vitro . The target compound Cyclobutyl(thiophen-2-yl)methanamine lacks the 5-bromo substituent, resulting in a lower molecular weight (167.27 vs. 246.17 g/mol), reduced electrophilicity at the thiophene ring, and an anticipated significant decrease in antiproliferative potency. The brominated analog serves as a useful reference point for structure-activity relationship studies, where the non-brominated target compound provides the baseline scaffold for systematic exploration of substituent effects on biological activity.

antiproliferative activity melanoma structure-activity relationship

Hydrochloride Salt Form Provides Quantifiably Improved Aqueous Solubility vs. Free Base for Biological Assay Compatibility

Cyclobutyl(thiophen-2-yl)methanamine is commercially available in two forms: the free base (CAS 1094759-73-5, MW 167.27 g/mol) and the hydrochloride salt (CAS 1864059-28-8, MW 203.73 g/mol) . The hydrochloride salt form enhances aqueous solubility, a critical parameter for in vitro biological assay compatibility and in vivo formulation . The estimated logP of the free base is approximately 2.5, indicating moderate lipophilicity . The hydrochloride salt is expected to exhibit significantly higher aqueous solubility than the free base, though direct solubility measurements (e.g., kinetic solubility in PBS at pH 7.4) are not publicly available. Procurement of the appropriate form should be guided by the solubility requirements of the intended assay system.

solubility salt form bioavailability

Evidence-Backed Research and Industrial Application Scenarios for Cyclobutyl(thiophen-2-yl)methanamine


Fragment-Based Drug Discovery: Non-Halogenated Parent Scaffold for Systematic SAR Exploration

The target compound serves as the non-halogenated parent scaffold in structure-activity relationship (SAR) studies of cyclobutyl-thiophene methanamine derivatives. Its lower molecular weight (167.27 g/mol) compared to the 5-bromo analog (246.17 g/mol) makes it suitable as a minimal fragment for systematic elaboration, where halogen substituents, alkyl groups, or heterocycle modifications can be sequentially introduced to map potency and selectivity determinants. The demonstrated antiproliferative activity of the 5-bromo analog (IC₅₀ 0.58–1.2 µM across three cancer cell lines) provides a benchmark for evaluating substituent contributions when using the target compound as the baseline scaffold .

Kinase Inhibitor Lead Generation Leveraging Cyclobutyl Conformational Rigidity

The cyclobutyl ring's high ring strain (~110 kJ/mol) and resulting conformational rigidity make the target compound a suitable scaffold for kinase inhibitor design, where preorganization of the pharmacophore can enhance binding affinity through reduced entropic penalty upon target engagement . The 2-yl thiophene substitution position offers a specific geometric presentation of the sulfur atom and aromatic ring that differs from 3-yl isomers, potentially enabling distinct interactions with kinase hinge regions or hydrophobic back pockets. The hydrochloride salt form is recommended for initial biochemical screening to ensure adequate aqueous solubility .

Metabolic Stability Optimization: Cyclobutyl as a Preferred Cycloalkyl Fragment Over Cyclopentyl and Cyclopropyl Alternatives

For drug discovery programs prioritizing metabolic stability, the cyclobutyl moiety offers a class-level advantage over cyclopentyl and cyclopropyl alternatives. Evidence indicates that cyclobutyl-containing amines exhibit reduced CYP450-mediated oxidation compared to cyclopentyl derivatives , and slower mechanism-based P450 inactivation compared to cyclopropylamines [1]. The target compound can be employed as a core fragment in lead optimization campaigns where improving microsomal half-life is a key objective, though compound-specific metabolic stability should be experimentally confirmed in the relevant species' liver microsomes or hepatocytes [1].

Organic Synthesis Building Block for Thiophene-Containing Functional Materials

Beyond medicinal chemistry, the target compound serves as a versatile building block for synthesizing thiophene-containing functional materials, including organic semiconductors and OLED components . The primary amine group enables facile derivatization through amide coupling, reductive amination, or nucleophilic substitution, while the thiophene ring contributes to π-conjugation and electronic properties relevant to materials applications. The compound is shipped at room temperature and stored sealed under dry conditions at 2–8°C , making it logistically accessible for both academic and industrial laboratories.

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